molecular formula C5H4F3NO B564447 4-Methyl-3-(trifluoromethyl)isoxazole CAS No. 110234-72-5

4-Methyl-3-(trifluoromethyl)isoxazole

Cat. No.: B564447
CAS No.: 110234-72-5
M. Wt: 151.088
InChI Key: GGWLHUDJYTUTBR-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)isoxazole is a synthetically valuable trifluoromethylated heterocycle serving as a key building block in modern drug discovery research. The incorporation of the trifluoromethyl (-CF₃) group into organic molecules is a fundamental strategy in medicinal chemistry to fine-tune critical properties, including enhanced lipophilicity , improved metabolic stability , and superior binding selectivity for target proteins . As a privileged scaffold, the isoxazole ring is a common pharmacophore in numerous bioactive molecules and approved drugs, underscoring its significant research value . This compound is primarily utilized as a versatile synthetic intermediate for the design and development of novel therapeutic agents. Its applications span multiple research areas, including the synthesis of anticancer candidates, where analogous trifluoromethylisoxazoles have demonstrated potent activity against breast cancer cell lines by inducing apoptotic cell death . It also finds use in constructing antifungal agents, with studies showing that polyfluoroalkyl-containing isoxazoles can exhibit activity against dermatophytes and yeasts while also displaying antioxidant properties . Furthermore, its scaffold is explored in immunology research as a core structure in allosteric inverse agonists of the nuclear receptor RORγt, a promising target for autoimmune diseases . The compound enables extensive structural diversification through various synthetic transformations, such as intermolecular C-H arylation and lithiation, facilitating its elaboration into more complex molecular architectures for structure-activity relationship (SAR) studies . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

110234-72-5

Molecular Formula

C5H4F3NO

Molecular Weight

151.088

IUPAC Name

4-methyl-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C5H4F3NO/c1-3-2-10-9-4(3)5(6,7)8/h2H,1H3

InChI Key

GGWLHUDJYTUTBR-UHFFFAOYSA-N

SMILES

CC1=CON=C1C(F)(F)F

Synonyms

Isoxazole, 4-methyl-3-(trifluoromethyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Analgesic and Anti-inflammatory Properties
Research indicates that isoxazole derivatives, including 4-Methyl-3-(trifluoromethyl)isoxazole, exhibit significant analgesic and anti-inflammatory properties. For instance, studies have shown that certain isoxazole compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Compounds with a methyl or trifluoromethyl group at specific positions on the isoxazole ring demonstrate enhanced anti-inflammatory activity, making them promising candidates for pain management therapies .

Anticancer Activity
The anticancer potential of isoxazole derivatives has been extensively investigated. For example, this compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that modifications to the isoxazole structure can significantly enhance cytotoxicity against specific cancer types, including lung and breast cancer . The compound's mechanism often involves the inhibition of key signaling pathways associated with tumor proliferation.

Synthetic Methods

Green Synthesis Approaches
Recent advancements in synthetic methodologies highlight the importance of environmentally friendly practices in the production of isoxazoles. The use of agro-waste-based solvents and metal-free reactions has been explored to synthesize this compound efficiently. These methods not only improve yield but also reduce the environmental impact associated with traditional synthetic routes .

Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of isoxazoles is crucial for optimizing their pharmacological properties. Studies have shown that variations in substituents on the isoxazole ring can lead to significant differences in biological activity. For example, the presence of trifluoromethyl groups has been linked to enhanced lipophilicity and improved interaction with biological targets .

Case Studies

Case Study 1: COX-2 Inhibition
A study conducted by Rajanarendar et al. synthesized a series of isoxazole derivatives to evaluate their COX inhibitory activity. Among these, compounds containing trifluoromethyl substitutions exhibited superior selectivity towards COX-2 over COX-1, indicating their potential as anti-inflammatory agents .

Case Study 2: Anticancer Activity against Lung Cancer
In a research project focused on lung cancer treatment, derivatives of this compound were tested against A549 cells. The results indicated that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics like doxorubicin, suggesting a viable path for developing new cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the isoxazole ring significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isoxazole Derivatives
Compound Name Substituents (Position) Key Properties/Activities References
4-Methyl-3-(trifluoromethyl)isoxazole 3-CF₃, 4-CH₃ High lipophilicity; potential bioactivity
3-Amino-4-methyl-5-(trifluoromethyl)isoxazole 3-NH₂, 4-CH₃, 5-CF₃ Increased polarity; reduced metabolic stability
Leflunomide (5-methyl-4-carboxamide derivative) 5-CH₃, 4-CONH-(4-CF₃Ph) Immunosuppressive agent for rheumatoid arthritis
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole 4-CH₂Cl, 3-4-FPh, 5-CH₃ Reactivity due to Cl; potential for further derivatization
3-(4-Bromophenyl)-5-(3-(trifluoromethyl)phenyl)isoxazole 3-BrPh, 5-CF₃Ph Enhanced π-π stacking for receptor binding
SI49 (5-Methyl-3-phenyl-4-benzyloxy derivative) 3-Ph, 4-(CF₃O-benzyloxy) Improved metabolic stability due to benzyl group

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, 4-methyl-3-CF₃ isoxazole has a higher logP than its amino-substituted analog (3-NH₂, 5-CF₃) .
  • Metabolic Stability : -CF₃ groups reduce oxidative metabolism. SI49’s benzyloxy group further prolongs half-life compared to simpler methyl/CF₃ derivatives .
  • Solubility: Amino groups (e.g., 3-NH₂) improve aqueous solubility but may reduce CNS penetration due to increased polarity .

Q & A

Basic: What are the key synthetic challenges and strategies for preparing 4-methyl-3-(trifluoromethyl)isoxazole?

Answer:
Synthesizing trifluoromethylated isoxazoles, including this compound, is challenging due to the steric and electronic effects of the –CF₃ group. Traditional methods rely on cycloaddition reactions, but poor regioselectivity and low yields are common. A recent breakthrough involves a metal-free strategy using CF₃SO₂Na as the trifluoromethyl source and tBuONO as an oxidant/nitrogen donor, enabling regioselective formation of the isoxazole core . Key steps include:

  • Cycloaddition optimization : Adjusting solvent polarity (e.g., water/THF mixtures) to enhance solubility of trifluoromethylated precursors .
  • Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation and purity .

Basic: How are spectroscopic and crystallographic techniques applied to characterize this compound derivatives?

Answer:

  • ¹H/¹⁹F NMR : Used to confirm regiochemistry and monitor trifluoromethyl group incorporation. For example, ¹⁹F NMR chemical shifts near -60 ppm are indicative of –CF₃ in isoxazole rings .
  • X-ray crystallography : Resolves ambiguities in substituent positioning. Recent studies on analogous compounds (e.g., 3-(thiophen-2-yl)-5-aryl derivatives) revealed planar isoxazole cores with π-stacking interactions critical for biological activity .

Basic: What biological activities have been reported for this compound derivatives?

Answer:
The –CF₃ group enhances bioactivity by improving metabolic stability and target binding. Notable findings:

  • Anti-cancer activity : Derivatives like 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole exhibit IC₅₀ values of 2.63 μM against MCF-7 breast cancer cells, outperforming non-CF₃ analogs by 8-fold .
  • Dopamine receptor antagonism : Structural analogs (e.g., 5-(4-chlorophenyl)-4-methyl-3-(piperidinyl)isoxazole) show nanomolar affinity for D4 receptors, suggesting potential neuropharmacological applications .

Advanced: How can reaction conditions be optimized for scalable synthesis of this compound?

Answer:

  • Solvent engineering : Mixed solvents (e.g., H₂O/EtOH) improve yields by solubilizing hydrophobic intermediates. For example, switching from pure H₂O to H₂O/THF (3:1) increased yields of trifluoromethylated isoxazoles from 15% to 65% .
  • Catalyst-free protocols : Avoiding transition metals reduces purification complexity. A recent method achieved >90% purity via vacuum distillation after refluxing in ethanol with glacial acetic acid .

Advanced: How do substituent effects influence the bioactivity of this compound derivatives?

Answer:

  • Electron-withdrawing groups (EWGs) : Meta-substituted aryl groups (e.g., 3,4-dimethoxyphenyl) enhance anti-cancer activity by stabilizing π-π interactions with kinase targets .
  • Heterocyclic extensions : Thiophene or pyrrole substituents at position 5 improve solubility and cellular uptake. For example, thiophene-containing derivatives showed 3.09 μM IC₅₀ in MCF-7 cells .

Advanced: What computational methods aid in predicting the reactivity of trifluoromethylated isoxazoles?

Answer:

  • Density Functional Theory (DFT) : Models transition states of cycloaddition reactions to predict regioselectivity. Recent studies on analogous compounds validated the preferential formation of 3-CF₃ isomers due to lower activation energies .
  • Molecular docking : Identifies binding motifs in biological targets. Docking simulations of this compound derivatives with EGFR kinase revealed hydrogen bonding with Lys745 and hydrophobic interactions with –CF₃ .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Control standardization : Ensure consistent cell lines (e.g., MCF-7 vs. PC-3) and assay protocols (MTT vs. ATP-based viability) .
  • Structural benchmarking : Compare IC₅₀ values of shared analogs (e.g., non-CF₃ isoxazoles) to isolate the –CF₃ contribution .
  • Solubility corrections : Use co-solvents (e.g., DMSO) at controlled concentrations to avoid artifacts in in vitro assays .

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